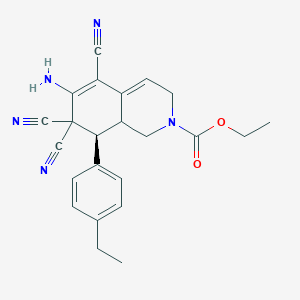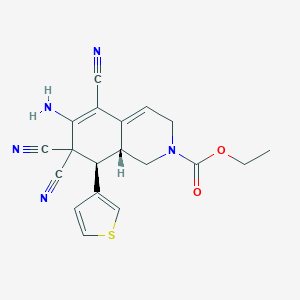![molecular formula C23H24N2O7 B433309 Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate CAS No. 445222-75-3](/img/structure/B433309.png)
Methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxo-1',2',5,6,7,8-hexahydrospiro[chromene-4,3'-indole]-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the chromene and indole intermediates, followed by their spirocyclization under specific conditions. Common reagents used in these reactions include methoxyethylamine, dimethyl malonate, and various catalysts to facilitate the cyclization and esterification processes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amino alcohols and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate is studied for its potential bioactivity. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and neurological disorders .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique properties contribute to the performance and durability of these materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-methoxy-2-oxoethyl)benzoate: Shares a similar methoxy-oxoethyl group but lacks the spiro structure.
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate: Contains a similar amino-oxoethyl group but differs in the overall structure.
Uniqueness
The uniqueness of Methyl 2-amino-1’-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2’,5-dioxospiro[6,8-dihydrochromene-4,3’-indole]-3-carboxylate lies in its spiro structure, which imparts distinct chemical and biological properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
445222-75-3 |
|---|---|
Molecular Formula |
C23H24N2O7 |
Molecular Weight |
440.4g/mol |
IUPAC Name |
methyl 2-amino-1'-(2-methoxy-2-oxoethyl)-7,7-dimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate |
InChI |
InChI=1S/C23H24N2O7/c1-22(2)9-14(26)17-15(10-22)32-19(24)18(20(28)31-4)23(17)12-7-5-6-8-13(12)25(21(23)29)11-16(27)30-3/h5-8H,9-11,24H2,1-4H3 |
InChI Key |
ONYJINBQOXJSJX-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=C(O2)N)C(=O)OC)C |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C3(C4=CC=CC=C4N(C3=O)CC(=O)OC)C(=C(O2)N)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-acetyl-2-(2-ethoxyphenyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B433226.png)
![2-(4-Bromobenzoyl)spiro[2.5]octane-1,1-dicarbonitrile](/img/structure/B433230.png)
![6-Amino-3-(methoxymethyl)-4-(2-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433233.png)
![1-acetyl-2-(5-bromo-2-methoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433237.png)
![6-Amino-4-(2-bromophenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B433241.png)




![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433250.png)
![1-acetyl-2-(2,3-dimethoxyphenyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B433251.png)



